molecular formula C8H5Br2F3 B1341898 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene CAS No. 372120-77-9

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene

Cat. No.: B1341898
CAS No.: 372120-77-9
M. Wt: 317.93 g/mol
InChI Key: LILRRORFROBNDB-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3 It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene typically involves the bromination of 4-(trifluoromethyl)toluene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the reaction is conducted at a controlled temperature to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products

    Substitution: Products include derivatives where bromine is replaced by other functional groups like hydroxyl, cyano, or amino groups.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dehalogenated derivatives.

Scientific Research Applications

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

Uniqueness

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene is unique due to the presence of both bromomethyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILRRORFROBNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592388
Record name 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372120-77-9
Record name 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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